ES9-17

描述

准备方法

合成路线和反应条件: ES9-17 的合成涉及对内吞素9 的修饰,以保留其网格蛋白结合能力,同时消除细胞内部的酸化。合成路线通常包括以下步骤:

溴化: 在噻吩环中引入溴原子。

磺化: 在噻吩环上添加磺酰胺基团。

苯胺取代: 磺酰胺连接苯胺基团.

工业生产方法: 虽然 this compound 的具体工业生产方法没有得到广泛记录,但该化合物通常在研究实验室中使用标准有机合成技术合成。 该过程涉及对反应条件的精确控制,包括温度、溶剂选择和反应时间,以确保高纯度和产量 .

化学反应分析

反应类型: ES9-17 经历各种化学反应,包括:

取代反应: 噻吩环中的溴原子可以用其他官能团取代。

氧化还原反应: 磺酰胺基团可以在特定条件下参与氧化还原反应.

常用试剂和条件:

取代反应: 常用试剂包括胺类或硫醇类等亲核试剂,通常在温和条件下进行。

氧化还原反应: 过氧化氢或硼氢化钠等试剂可分别用于氧化和还原.

主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,取代反应可以产生各种 this compound 衍生物,其在噻吩环上连接着不同的官能团 .

科学研究应用

ES9-17: Applications in Scientific Research

This compound is a chemically improved analog of Endosidin9 (ES9), designed to inhibit clathrin-mediated endocytosis (CME) without the protonophore activity associated with its predecessor . CME is a crucial process in eukaryotic cells for internalizing plasma membrane proteins and extracellular molecules . this compound serves as a valuable tool for studying CME dynamics and functions across various biological systems .

Discovery and Development

The initial compound, ES9, was identified as an inhibitor of clathrin heavy chain (CHC) function in Arabidopsis and human cells . However, ES9's protonophore activity limited its specificity as a CME inhibitor . To address this, researchers modified ES9 to create this compound, which retains the clathrin-binding ability but lacks the protonophore activity . This modification allows for more specific targeting of CME processes without unwanted side effects .

Applications in Plant Biology

This compound has significant applications in plant biology, particularly in studying nutrient uptake and other essential processes .

- Understanding Clathrin-Mediated Trafficking: this compound offers opportunities to understand clathrin-mediated trafficking in plants . It serves as a chemical scaffold to identify more efficient substances for blocking clathrin function and endocytosis, enhancing the understanding of vital processes in plants .

- Inhibition of Endocytosis: this compound inhibits the FM4-64 uptake in Arabidopsis root epidermal cells with an IC50 of 13 µM . A concentration of 30 µM is used for further cellular analysis to ensure a substantial reduction in endocytosis .

Applications in Cell Biology

ES9 and this compound have expanded the chemical toolbox to probe CHC function and present chemical scaffolds for further design of more specific and potent CHC inhibitors across different systems .

Collaborative Research

The development and application of this compound have been facilitated by collaborative efforts across various scientific disciplines .

作用机制

ES9-17 通过抑制网格蛋白介导的内吞作用来发挥其作用。 它与网格蛋白重链结合,阻止网格蛋白包被小泡的形成,网格蛋白包被小泡对于从质膜中内化各种货物分子至关重要 . 这种抑制会影响转铁蛋白和其他内吞货物分子量的摄取,从而破坏细胞内运输途径,而不会引起细胞质酸化 .

类似化合物:

内吞素9: this compound 的母体化合物,也抑制网格蛋白介导的内吞作用,但会导致细胞质酸化.

Pitstop2: 另一种网格蛋白介导的内吞作用抑制剂,但在拟南芥中没有活性.

MiTMAB: 抑制动力蛋白介导的内吞作用,这与网格蛋白介导的内吞作用不同.

This compound 的独特性: this compound 的独特之处在于它能够抑制网格蛋白介导的内吞作用,而不会引起细胞质酸化,使其成为研究植物和动物细胞中内吞作用的宝贵工具 . 它在各种生物系统中的特异性和有效性突出了其在多样化研究应用中的潜力。

相似化合物的比较

Endosidin9: The parent compound of ES9-17, also inhibits clathrin-mediated endocytosis but causes cytoplasmic acidification.

Pitstop2: Another inhibitor of clathrin-mediated endocytosis, but it is inactive in Arabidopsis.

MiTMAB: Inhibits dynamin-mediated endocytosis, a different pathway from clathrin-mediated endocytosis.

Uniqueness of this compound: this compound is unique in its ability to inhibit clathrin-mediated endocytosis without causing cytoplasmic acidification, making it a valuable tool for studying endocytosis in both plant and animal cells . Its specificity and effectiveness in various biological systems highlight its potential for diverse research applications.

生物活性

ES9-17 is a chemically modified analog of the compound Endosidin-9 (ES9), primarily known for its role as an inhibitor of clathrin-mediated endocytosis (CME). This compound has gained attention in both plant and animal cellular studies due to its unique ability to disrupt cellular processes without the undesirable side effects associated with its predecessor, ES9. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cellular processes, and potential applications in research.

Clathrin-Mediated Endocytosis Inhibition

This compound functions primarily as an inhibitor of clathrin heavy chain (CHC), a crucial protein involved in CME. Research indicates that this compound retains the ability to inhibit CME while lacking the protonophore activity seen in ES9, which can disrupt cellular pH and ATP levels. This specificity allows for targeted studies on CME without confounding effects on cellular metabolism.

Key Findings:

- Target Identification : Studies using affinity-based target isolation and X-ray crystallography have confirmed CHC as the primary target of this compound .

- Reversibility : The inhibition of CME by this compound is reversible, as demonstrated by recovery of FM4-64 uptake after washout, indicating potential for dynamic studies .

Comparative Activity with ES9

While both compounds inhibit CME, this compound shows improved specificity:

- Protonophore Activity : Unlike ES9, which induces cytosolic acidification, this compound does not alter cytoplasmic pH or significantly affect ATP levels .

- Cellular Dynamics : this compound does not compromise actin cytoskeleton motility or Golgi dynamics, making it a more suitable tool for studying CME without secondary effects .

Table 1: Comparison of ES9 and this compound Biological Activity

| Feature | ES9 | This compound |

|---|---|---|

| Clathrin Target | Yes | Yes |

| Protonophore Activity | Yes | No |

| Effect on Cellular ATP | Significant decrease | No significant effect |

| Reversibility of CME Inhibition | Limited | High |

| Impact on Actin Dynamics | Yes | No |

Study on Arabidopsis and HeLa Cells

In studies conducted on Arabidopsis root cells and human HeLa cells:

- Internalization Assays : Treatment with 30 μM this compound significantly inhibited the uptake of fluorescent markers like FM4-64, demonstrating its effectiveness in blocking CME .

- Dynamic Behavior Analysis : The compound was shown to affect the localization and dynamics of CME components such as clathrin light chain (CLC) and adaptor proteins without disrupting overall cellular integrity .

Additional Research Findings

- Cellular Localization : In Drosophila melanogaster, this compound mimicked phenotypes observed in mutants deficient in clathrin or dynamin functions, confirming its role in inhibiting synaptic vesicle recycling .

- Plant Studies : In Arabidopsis, treatment with 30 μM this compound resulted in a notable reduction in root growth, underscoring its impact on cellular processes critical for development .

Applications in Research

This compound serves as a valuable tool for researchers studying CME across various biological systems. Its ability to selectively inhibit clathrin function without affecting other cellular processes allows for more precise investigations into the dynamics of endocytosis.

Potential Research Directions

- Chemical Probes Development : Further modifications of the ES9 scaffold could lead to new probes targeting specific aspects of CME.

- Functional Studies : Investigating the role of CME in various physiological contexts using this compound could yield insights into cellular signaling and homeostasis.

属性

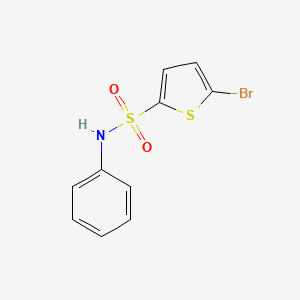

IUPAC Name |

5-bromo-N-phenylthiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2S2/c11-9-6-7-10(15-9)16(13,14)12-8-4-2-1-3-5-8/h1-7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZXCKZVUXCHAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。